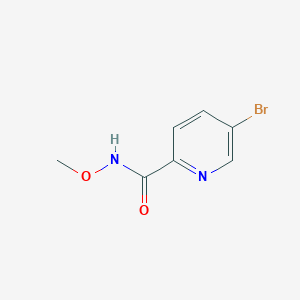

N-(4-(5-溴噻吩-2-基)噻唑-2-基)-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

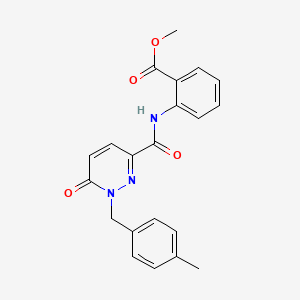

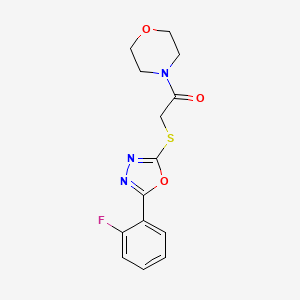

The compound N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential biological activities. While the specific compound is not directly discussed in the provided papers, related structures and functional groups are mentioned, which can give insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves catalytic annulation processes, as seen in the development of 2-aryl quinazolin-4(3H)-one derivatives using a [Cp*RhIII]-catalyzed reaction with N-methoxybenzamide . This suggests that similar catalytic systems might be employed for the synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide, with potential modifications to accommodate the thiazole and bromothiophene moieties.

Molecular Structure Analysis

The molecular structure of related compounds can be quite complex, as indicated by the rearrangement reactions of 2,5,5-triaryl-2-thiazolin-4-ones during thiation . The presence of a bromothiophene in the compound of interest suggests potential for interesting reactivity and structural rearrangements, similar to those observed in the thiazolin-4-ones.

Chemical Reactions Analysis

Chemical transformations of related compounds, such as those discussed for N-(3-phenyl-2-benzo[b]thienyl)-thiobenzamide and its derivatives, involve various reactions that could also be relevant to the compound . The presence of the 3,4-dimethoxybenzyl moiety in related compounds as a protecting group indicates that it can be manipulated under certain conditions, which could be applicable to the synthesis or modification of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the crystal structure analysis and theoretical approaches used to characterize 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole provide insights into the stabilization of crystal packing and intermolecular interactions that could be similar in the compound of interest . The presence of bromine suggests potential for halogen bonding, which could influence the compound's solid-state structure and interactions with biological targets.

Relevant Case Studies

Although no direct case studies on N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide are provided, the investigation of the anti-malarial potential of a related compound indicates that such molecules can have significant biological activity. This suggests that the compound may also have potential as a lead candidate for drug development, pending further research into its biological effects and mechanism of action.

科学研究应用

化学结构和性质

N-(4-(5-溴噻吩-2-基)噻唑-2-基)-3,4-二甲氧基苯甲酰胺展示了独特的结构特征。其衍生物之一,一种苯并咪唑化合物,在其分子结构中表现出旋转失序,表明由于其灵活的构象而可能产生各种相互作用(Geiger et al., 2014)。

光动力学和光物理性质

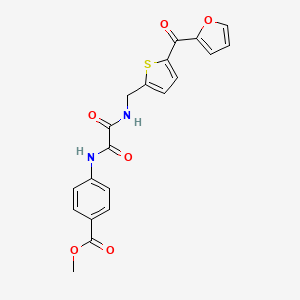

该化合物已与光动力疗法领域联系在一起,特别是在癌症治疗中。一种衍生物被发现具有显著的 Type II 光敏剂潜力,这是光动力疗法的关键组成部分,因为它具有高单线态氧量子产率和有利的光降解量子产率(Pişkin et al., 2020)。

与酶的相互作用和诱导凋亡

该化合物的衍生物已显示出与特定酶(如 GSTP1)在结肠癌肿瘤细胞中的相互作用。这种相互作用对于诱导癌细胞凋亡具有重要意义,使其成为癌症研究的研究对象(Brockmann et al., 2014)。

抗菌和抗真菌性能

该化合物的一个衍生物展示出强大的抗菌和抗细菌活性,特别是对金黄色葡萄球菌和枯草杆菌等菌株,显示了其在开发新的抗菌剂中的潜力(Palkar et al., 2017)。此外,该化合物的类似物已展示出抗真菌性能,表明其在抗菌治疗中具有广谱潜力(Narayana et al., 2004)。

催化应用

该化合物的衍生物已用于催化过程,如铃木偶联反应,突显了其在合成化学应用中的多功能性(Dawood et al., 2015)。

属性

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O3S2/c1-21-11-4-3-9(7-12(11)22-2)15(20)19-16-18-10(8-23-16)13-5-6-14(17)24-13/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDXUEDUZZRMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2504266.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2504272.png)

![tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate](/img/structure/B2504276.png)